molecular formula C12H15NO B13693616 1-(3-Ethylphenyl)-2-pyrrolidinone

1-(3-Ethylphenyl)-2-pyrrolidinone

Cat. No.: B13693616
M. Wt: 189.25 g/mol
InChI Key: QQEHWDBSCHAFCL-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2-pyrrolidinone is a pyrrolidinone derivative of interest in medicinal chemistry and pharmaceutical research. The pyrrolidinone core structure is a recognized pharmacophore, a key component in molecules with diverse biological activities. Compounds based on the 2-pyrrolidinone structure are frequently investigated for their potential anti-inflammatory and analgesic properties. Research on related succinimide and pyrrolidinone derivatives has shown these compounds can exhibit activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . As a building block, this compound allows researchers to explore structure-activity relationships, potentially leading to the development of new therapeutic agents. The compound is provided as a high-purity material to ensure consistency and reliability in your experimental results. It is intended for use in research settings, such as in vitro assays and as a synthetic intermediate. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

QQEHWDBSCHAFCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2CCCC2=O

Origin of Product

United States

Computational and Theoretical Investigations of 1 3 Ethylphenyl 2 Pyrrolidinone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and stability of organic compounds. rsc.orgmdpi.com For 1-(3-Ethylphenyl)-2-pyrrolidinone, DFT calculations would involve optimizing the molecule's geometry to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for N-Aryl Lactams This table presents typical bond lengths and angles for N-aryl lactams, which are expected to be similar in this compound. The data is illustrative and based on general findings for this class of compounds.

ParameterTypical Value
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.35 Å
N-C (aryl) Bond Length~1.42 Å
C-C (pyrrolidinone) Bond Length~1.53 Å
C-N-C (amide) Bond Angle~125°
O=C-N Bond Angle~124°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemmethod.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl ring and the nitrogen atom of the pyrrolidinone ring. The LUMO is anticipated to be centered on the carbonyl group and the aromatic ring, which can accept electron density. The ethyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to an unsubstituted phenyl ring. The distribution of these orbitals dictates how the molecule will interact with other reagents. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Aromatic Compounds This table provides example HOMO, LUMO, and energy gap values for related aromatic compounds to illustrate the typical energy ranges. Specific values for this compound would require dedicated calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene (B151609)-9.24+1.7811.02
Toluene-8.82+1.7810.60
Aniline-7.70+2.3010.00

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface. youtube.com Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack.

In the case of this compound, the MEP map would show a significant region of negative electrostatic potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interactions with electrophiles and hydrogen bond donors. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit regions of positive potential (blue or green), while the aromatic ring itself would show a delocalized electron cloud. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the dynamic behavior of molecules, including their conformational changes and intermolecular interactions over time.

The pyrrolidinone ring is not planar and can adopt various "puckered" or envelope conformations. nih.gov The specific conformation is influenced by the substituents on the ring. For this compound, a key conformational feature is the rotation around the N-C(aryl) bond, which determines the orientation of the ethylphenyl group relative to the pyrrolidinone ring. mdpi.com

Conformational analysis of similar N-substituted pyrrolidinones reveals that the barrier to rotation around the N-aryl bond can be significant, potentially leading to distinct, stable conformers. researchgate.netrsc.org The preferred conformation will seek to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the protons on the pyrrolidinone ring. The ethyl group at the meta position is less likely to impose a major steric constraint on this rotation compared to an ortho substituent. The pyrrolidine (B122466) ring itself will likely adopt a conformation that accommodates the bulky N-aryl substituent. nih.gov

Simulations can also model how molecules of this compound interact with each other and with other molecules. The primary sites for intermolecular interactions are the polar regions of the molecule. The carbonyl oxygen is a strong hydrogen bond acceptor, and the amide nitrogen, although its lone pair is delocalized, can still participate in weaker interactions. researchgate.net

In the absence of strong hydrogen bond donors, the intermolecular forces would be dominated by dipole-dipole interactions due to the polar amide group and van der Waals forces arising from the ethylphenyl and pyrrolidinone moieties. mdpi.com In a condensed phase, these interactions would lead to an ordered local structure, influencing physical properties such as boiling point and solubility. Simulations could quantify the strength of these interactions and predict how the molecule might arrange itself in a liquid or solid state.

In Silico Prediction of Potential Biological Targets

The process of identifying potential protein targets for a small molecule through computational means is often referred to as target fishing or reverse docking. researchgate.netkoreascience.kr This approach is particularly valuable for novel compounds where the mechanism of action is unknown. By screening the compound against a large database of known protein structures, it is possible to generate hypotheses about its biological function, potential therapeutic applications, and possible off-target effects. creative-biolabs.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govresearchgate.net In the context of this compound, this method would involve computationally placing the molecule into the binding sites of a wide array of biologically relevant macromolecules, such as enzymes, receptors, and ion channels.

The process begins with the generation of a 3D conformation of this compound. This structure is then systematically fitted into the active or allosteric sites of selected protein targets. A scoring function is used to estimate the binding energy of each potential pose, with lower energy scores typically indicating a more favorable interaction. nih.gov The results can highlight which protein families the compound is most likely to interact with.

Given the structural features of this compound—a lactam ring (a cyclic amide) and an ethylphenyl group—plausible target classes for investigation could include G-protein coupled receptors (GPCRs), kinases, and various enzymes where hydrophobic and hydrogen-bonding interactions are critical for ligand recognition. The pyrrolidinone ring itself is a privileged scaffold found in numerous biologically active compounds, suggesting its potential to interact with a variety of protein targets. nih.govnih.gov

A hypothetical molecular docking screening of this compound against a panel of representative protein targets could yield results similar to those presented in the table below. Such a screening would rank potential targets based on their predicted binding affinity.

Protein Target ClassRepresentative Protein (PDB ID)Docking Score (kcal/mol)Predicted Key Interactions
Cyclooxygenase (COX)COX-2 (5KIR)-8.9Hydrophobic interaction (ethylphenyl group), H-bond (pyrrolidinone oxygen)
Phosphodiesterase (PDE)PDE4B (3G3O)-8.5Hydrophobic pocket (phenyl ring), van der Waals (ethyl group)
KinaseEGFR Tyrosine Kinase (1M17)-7.2Hydrophobic interaction with gatekeeper residue
GPCRDopamine D3 Receptor (3PBL)-6.8Aromatic stacking (phenyl ring)

This table is for illustrative purposes only. The values are hypothetical and serve to demonstrate how results from molecular docking studies would be presented.

From these hypothetical results, targets with the best docking scores (most negative values) like COX-2 and PDE4B would be prioritized for further investigation. The analysis would also detail the specific amino acid residues involved in the interaction, providing a structural basis for the predicted affinity. researchgate.net

Pharmacophore modeling is another powerful ligand-based drug design technique used when the 3D structure of the target protein is unknown but a set of active ligands is available. creative-biolabs.comdergipark.org.tr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govfiveable.me These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). dergipark.org.trnih.gov

For this compound, a pharmacophore model could be developed based on a series of structurally similar pyrrolidinone derivatives with known biological activity against a particular target. nih.gov The first step involves aligning the 3D structures of these active compounds to identify the common chemical features responsible for their activity. creative-biolabs.com A model is then generated that defines the spatial arrangement of these features.

A hypothetical pharmacophore model derived from a set of active pyrrolidinone-based ligands might consist of the following features, which are also present in the structure of this compound:

One Aromatic Ring (AR): Corresponding to the phenyl group.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyrrolidinone ring.

One Hydrophobic Feature (H): Representing the ethyl group on the phenyl ring or the aliphatic part of the pyrrolidinone ring.

This generated model can then be used as a 3D query to screen large compound libraries to identify other molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.gov

Pharmacophoric FeatureCorresponding Chemical Group in this compoundImportance in Binding
Aromatic Ring (AR)Phenyl groupPotential for π-π stacking or hydrophobic interactions with the target.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the lactamCrucial for forming hydrogen bonds with donor residues (e.g., -NH, -OH) in a protein active site.
Hydrophobic Group (H)Ethyl substituent and pyrrolidinone's aliphatic carbonsEngages with hydrophobic pockets in the binding site, contributing to affinity and selectivity.

This table presents a hypothetical pharmacophore model for illustrative purposes, based on the chemical structure of this compound.

By combining molecular docking and pharmacophore modeling, researchers can build a strong, albeit theoretical, case for the potential biological roles of a novel compound like this compound, guiding its future experimental validation.

Structure Activity Relationship Sar Studies for 1 3 Ethylphenyl 2 Pyrrolidinone Analogs

Impact of N-Phenyl Substituents on Biological Recognition

The N-phenyl group is a key feature for molecular recognition, and its substitution pattern significantly modulates activity.

The position of the ethyl group on the phenyl ring—ortho, meta, or para—is a critical determinant of biological efficacy. Studies on various aromatic compounds demonstrate that positional isomers exhibit distinct biological profiles due to differing steric and electronic interactions with target proteins. nih.govnih.gov

For instance, in a series of pyrrolidine (B122466) amide derivatives, substitutions at the ortho (position 2) of the phenyl ring were found to significantly decrease inhibitory potency. nih.gov In contrast, substitutions at the meta (position 3) and para (position 4) positions with small groups like methyl or fluoro resulted in compounds with comparable or even enhanced potency compared to the unsubstituted parent compound. nih.gov Specifically, a 3-chloro substituent was 3.5 times more effective, whereas a 4-chloro derivative showed a 2.7-fold decrease in potency, highlighting the sensitivity of the binding pocket to the substituent's position and electronic nature. nih.gov This suggests that for 1-phenyl-2-pyrrolidinone (B134918) analogs, the meta position, as seen in 1-(3-ethylphenyl)-2-pyrrolidinone, is often favorable for activity, while the ortho position may introduce steric hindrance that disrupts optimal binding. The para position's suitability is highly dependent on the specific substituent and target.

Research on other heterocyclic structures confirms this principle. In a study of oxazolidinone derivatives, linearly attached pendants were more potent than angularly attached ones, and among isomers, the E-isomer was more active than the Z-isomer, underscoring the importance of the substituent's spatial arrangement. nih.gov

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating biological activity. These properties influence how the molecule interacts with its biological target through forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ubaya.ac.id

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the phenyl ring alters the electron density distribution across the molecule. nih.gov For example, EWGs can enhance the acidity of nearby protons or affect the charge of the carbonyl group in the pyrrolidinone ring, potentially influencing hydrogen bonding with a receptor. nih.gov Conversely, EDGs can increase electron density, which might be favorable for other types of interactions. nih.gov Studies on phenyl benzoates have shown that both EWGs and EDGs can have a reverse effect on the carbonyl carbon's chemical shift, indicating a complex interplay of inductive and resonance effects that can be manipulated to fine-tune activity. nih.gov

Steric Effects: The size and shape of substituents (steric factors) are critical for ensuring a proper fit within a receptor's binding site. mdpi.com Large, bulky groups can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, increased steric bulk can enhance stability. mdpi.com In a study of pyrrolidine amide inhibitors, it was found that small, lipophilic substituents on the phenyl ring were preferable for optimal potency, indicating that the binding pocket is sensitive to steric bulk. nih.gov The interplay between steric, electronic, and lipophilic properties is often complex, and optimization typically requires a multi-parameter approach. ubaya.ac.id

Modifications to the Pyrrolidinone Ring and their Mechanistic Implications

The pyrrolidinone ring is not merely a scaffold but an active participant in biological interactions. Its conformation and substitution pattern have profound mechanistic implications.

The five-membered pyrrolidinone ring is not planar and exists in various "puckered" or "envelope" conformations. nih.govnih.gov The specific conformation adopted can be influenced by substituents on the ring, which in turn affects the spatial orientation of other parts of the molecule, like the N-phenyl group.

Alkyl substitutions on the pyrrolidinone ring can lock the ring into a specific, preferred conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially increasing affinity. For example, research on KRAS inhibitors showed that adding a methyl group to a prolinol ring (a pyrrolidine derivative) led to a 20-fold increase in potency. acs.org This dramatic improvement was attributed to the methyl group altering the ring's conformation, which allowed for an improved positioning of the pyrrolidine and the formation of a crucial salt bridge with the target protein. acs.org Similarly, studies on synthetic cathinones, which share a related structure, demonstrated that the length of the alkyl side chain influences potency in a parabolic fashion, with a propyl group being optimal. nih.gov This suggests that there is an ideal size and conformation for the alkyl-substituted ring to fit into the binding site. nih.gov

The degree of saturation within the five-membered ring (pyrrolidinone vs. pyrrolone or pyrrole) significantly impacts its geometry and electronic properties, leading to different biological activities. researchgate.net

The saturated pyrrolidinone ring has a three-dimensional, puckered structure due to its sp³-hybridized carbons. nih.gov This non-planarity allows its substituents to project into three-dimensional space, which can be crucial for interacting with the complex topology of a protein binding site. nih.gov

Introducing a double bond to create an unsaturated ring, such as a pyrrole-2-one, flattens the ring structure. researchgate.net This change in geometry alters the spatial relationship between substituents and can impact how the molecule fits into a binding pocket. Furthermore, the introduction of sp²-hybridized carbons changes the electronic distribution and potential for pi-pi stacking interactions. While both saturated and unsaturated pyrrolidinone derivatives exhibit a wide range of biological activities, the optimal degree of saturation is target-dependent. researchgate.net For instance, the synthesis of pyrrolidine derivatives through the ring contraction of pyridines can yield unsaturated bicyclic intermediates, which serve as synthons for a variety of functionalized pyrrolidines. nih.govresearchgate.net This highlights the synthetic accessibility of both saturated and unsaturated cores for exploring SAR.

Computational SAR (QSAR) Modeling for Pyrrolidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrrolidinone derivatives, QSAR models serve as powerful predictive tools to guide the design of new, more potent analogs. tandfonline.comnih.gov

These models are built by calculating a set of molecular descriptors for a series of known pyrrolidinone analogs and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a mathematical equation that relates these descriptors to the observed biological activity. nih.govnih.gov

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com

CoMFA evaluates the steric and electrostatic fields of the molecules.

CoMSIA expands on this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com

The output of these analyses is often visualized as 3D contour maps superimposed on the molecular structure. These maps highlight regions where certain properties (e.g., positive charge, steric bulk) are predicted to increase or decrease activity. tandfonline.com For example, a QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors used CoMFA and CoMSIA models to identify key structural sites, which then guided the design of new, more potent compounds. tandfonline.com The statistical robustness of these models, indicated by high Q² and R² values, confirms their predictive power. nih.govtandfonline.com

Development of Predictive Models for Biological Interactions

In modern drug discovery, the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone for understanding how chemical structures like this compound and its analogs interact with biological systems. These computational models establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activity.

A notable example of this approach can be seen in the study of a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which share the core pyrrolidin-2-one ring. Researchers developed a QSAR model to explain the antiarrhythmic activity of 33 compounds in this class. researchgate.netnih.govnih.gov The model was built using molecular descriptors calculated from the compounds' 3D structures, which quantify various electronic, steric, and hydrophobic properties.

The resulting QSAR model demonstrated a high predictive capacity, explaining up to 91% of the variance in the observed antiarrhythmic activity. researchgate.netnih.gov Statistical analysis of the model revealed that the biological activity was primarily dependent on two key descriptors:

PCR (Principal Component Regression): A descriptor that encapsulates several aspects of the molecular structure.

JGI4 (a topological descriptor): This descriptor relates to the mean topological charge of atoms in the molecule, providing insights into the electronic distribution. researchgate.netnih.gov

The robustness of this QSAR model was rigorously confirmed through various validation techniques, including leave-one-out (LOO) and leave-many-out (LMO) cross-validation, as well as testing against an external set of compounds. researchgate.netnih.gov Such validated models serve as powerful tools to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the reliance on extensive and costly experimental screening.

While this specific study was not on direct analogs of this compound, it exemplifies the methodology that can be applied. A similar QSAR approach for 1-aryl-2-pyrrolidinones would involve synthesizing a library of analogs with varied substituents on the phenyl ring (e.g., changing the position and nature of the ethyl group) and then correlating their measured biological activity with calculated molecular descriptors. This would allow for the development of a predictive model to guide the design of new compounds with potentially enhanced therapeutic effects.

Identification of Key Structural Features for Desired Activity Profiles

The identification of key structural features that govern the biological activity of this compound analogs is achieved through systematic SAR studies. This involves synthesizing and testing a series of related compounds where specific parts of the molecule are altered. Although specific SAR data for this compound is not extensively published, general principles can be inferred from studies on related N-arylpyrrolidinone and N-arylpyrrolidine-2,5-dione structures.

Importance of the N-Aryl Moiety:

The N-phenyl group and its substituents are crucial for activity in many classes of N-aryl heterocyclic compounds. In a theoretical study on the antifungal activity of 1-phenylpyrrolidine-2,5-diones, the presence of the N-phenyl group was deemed essential for the observed effect. researchgate.net The study also highlighted the importance of the substitution pattern on the benzene (B151609) ring, suggesting that specific distances between substituents and the pyrrolidine nitrogen atom were critical for activity. researchgate.net This implies that for this compound, both the presence of the phenyl ring and the specific location of the ethyl group at the meta-position are likely significant determinants of its biological interaction profile.

Influence of Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring can dramatically influence the biological activity. In studies of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones with anticonvulsant properties, modifications to the aryl group had a significant impact on potency. nih.gov For example, compounds with a trifluoromethylphenyl group were found to be highly active. nih.gov This suggests that electronic and steric properties of the substituent, such as the electron-donating and lipophilic nature of the ethyl group in this compound, play a key role. The ethyl group's size and hydrophobicity could influence how the molecule fits into a biological target's binding pocket and its ability to cross cell membranes, including the blood-brain barrier. nih.gov

Role of the Pyrrolidinone Core:

The pyrrolidin-2-one ring itself serves as a central scaffold. Its lactam structure provides a rigid framework that correctly orients the N-aryl group for interaction with a biological target. The carbonyl group within the lactam can act as a hydrogen bond acceptor, a common feature in drug-receptor interactions.

The following table summarizes SAR findings from related compound series, which can provide insights into the potential SAR of this compound analogs.

Compound SeriesKey Structural Features for ActivityBiological Activity
1-Phenylpyrrolidine-2,5-diones Intact N-phenyl group; specific distances between phenyl substituents and the ring nitrogen. researchgate.netAntifungal researchgate.net
N-[(4-Arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones Substitution on the N-arylpiperazine moiety (e.g., trifluoromethylphenyl) significantly affects potency. nih.govAnticonvulsant nih.gov
(Arylalkyl)imidazole Derivatives Lipophilic aryl group is thought to aid in blood-brain barrier penetration. nih.govAnticonvulsant nih.gov
N-(Substituted phenyl)glycine Derivatives Modifications on the phenyl ring led to highly active compounds. nih.govAnti-inflammatory nih.gov

Biochemical and Mechanistic Investigations Pre Clinical, Non Human Focus

Modulation of Enzyme Activity by Pyrrolidinone Derivatives

General studies on pyrrolidinone derivatives have indicated their potential as enzyme inhibitors. For instance, some N-substituted pyrrolidinones have been explored for their inhibitory action against enzymes like lipoxygenases and γ-secretase. However, specific details regarding 1-(3-Ethylphenyl)-2-pyrrolidinone are not documented.

Enzyme Inhibition Mechanisms and Kinetics

There is no available data describing the enzyme inhibition mechanisms or kinetic parameters for this compound. Research on related N-aryl pyrrolidinones suggests that the nature and position of the substituent on the phenyl ring can significantly influence the inhibitory potency and mechanism, which can range from competitive to non-competitive or uncompetitive inhibition. nih.gov Without experimental data, the specific mode of action for this compound cannot be determined.

Characterization of Binding Sites and Modes

Detailed characterization of the binding sites and modes of interaction for this compound with any enzyme target is not present in the current body of scientific literature. Computational docking and X-ray crystallography studies, which are crucial for elucidating such interactions, have not been reported for this specific compound.

Ligand-Receptor Interactions of Pyrrolidinone Compounds

The pyrrolidinone scaffold is known to be a versatile framework for developing ligands that can interact with various receptors. Notably, certain derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) and chemokine receptors.

Receptor Binding Affinity Studies

No studies reporting the receptor binding affinity of this compound have been published. Radioligand binding assays are typically employed to determine the affinity of a compound for a specific receptor, but such data is absent for this particular molecule.

Allosteric Modulation Mechanisms

While some N-aryl pyrrolidinones have been characterized as negative allosteric modulators (NAMs) of specific receptors, there is no information to suggest that this compound functions through this or any other allosteric mechanism. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. The potential for this compound to act as an allosteric modulator remains an open question pending future investigation.

Cellular Permeability and Intracellular Distribution Studies (Mechanistic)

The ability of a compound to permeate cell membranes and distribute within the cell is fundamental to its potential biological activity. While general statements about the favorable permeability of some pyrrolidinone derivatives exist, mechanistic studies focused on this compound are not available. Such studies would be necessary to understand its ability to reach intracellular targets and its potential for accumulation in specific organelles.

Biomolecular Interaction Analysis Using Advanced Techniques

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.govnih.gov It provides valuable data on the kinetics (association and dissociation rates) and affinity of binding between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). nih.govnih.govyoutube.com The technique relies on detecting changes in the refractive index at the sensor surface as the analyte binds to the ligand. nih.govyoutube.com

In a typical SPR experiment to study the interaction of this compound, the compound could be either the immobilized ligand or the analyte in solution. nih.gov For example, a target protein could be immobilized on the sensor chip, and different concentrations of the pyrrolidinone derivative would be injected over the surface. mdpi.com The resulting sensorgram, a plot of the SPR signal (in response units, RU) versus time, provides kinetic information. sprpages.nlyoutube.com The association phase shows the binding of the analyte to the ligand, while the dissociation phase, initiated by flowing buffer over the chip, shows the breakdown of the complex. sprpages.nl

From these sensorgrams, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. sprpages.nl The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. nih.gov SPR is a powerful tool for screening potential drug candidates and for detailed characterization of their interactions with biological targets. mdpi.comnih.gov

Table 2: Key Parameters Obtained from SPR Analysis

ParameterSymbolUnitDescription
Association Rate ConstantkaM⁻¹s⁻¹The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constantkds⁻¹The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation ConstantKDMA measure of the affinity of the interaction; lower values indicate stronger binding.
Maximum ResponseRmaxRUThe theoretical maximum signal at saturation of the ligand.

This table outlines the primary kinetic and affinity parameters that can be derived from SPR experiments.

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event. harvard.edumalvernpanalytical.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). harvard.edumalvernpanalytical.com ITC is a label-free, in-solution method that is widely used in drug discovery to validate hits and understand the driving forces behind molecular recognition. malvernpanalytical.comnih.gov

In an ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing the target biomolecule. harvard.edu The instrument measures the minute amounts of heat released or absorbed with each injection. malvernpanalytical.com The resulting data is a plot of heat change per injection versus the molar ratio of the reactants. researchgate.net This binding isotherm can be analyzed to determine the stoichiometry of the interaction (n), the binding constant (Ka, from which the dissociation constant, KD, can be derived), and the enthalpy of binding (ΔH). harvard.edunih.gov The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS. harvard.edu

The thermodynamic signature of an interaction provides insights into the nature of the binding forces. nih.govnih.gov For example, a reaction driven by a favorable enthalpy change is often associated with hydrogen bonding and van der Waals interactions, while a favorable entropy change can be indicative of the release of ordered water molecules from the binding interface. nih.gov

Table 3: Thermodynamic Parameters Determined by ITC

ParameterSymbolDescription
StoichiometrynThe number of ligand molecules that bind to one molecule of the target.
Binding ConstantKaA measure of the association strength between the ligand and the target.
Dissociation ConstantKDThe reciprocal of the binding constant (1/Ka), indicating the concentration at which half of the binding sites are occupied.
Enthalpy ChangeΔHThe heat released or absorbed during the binding event.
Entropy ChangeΔSThe change in the degree of disorder of the system upon binding.
Gibbs Free Energy ChangeΔGA measure of the spontaneity of the binding process.

This table summarizes the key thermodynamic parameters that can be obtained from an ITC experiment, providing a comprehensive understanding of the biomolecular interaction.

Advanced Analytical Methodologies in Pyrrolidinone Research

Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic methods are fundamental to the structural analysis of novel compounds, providing detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(3-Ethylphenyl)-2-pyrrolidinone. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide primary information on the molecular skeleton.

In the ¹H NMR spectrum of a related compound, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, resonance signals between 7.97 and 7.25 ppm correspond to the protons of the two benzene (B151609) rings. jst-ud.vn Additionally, singlets at 5.88 ppm and 2.17 ppm represent the proton at the 5-position of the pyrrolin-2-one ring and the methyl group protons, respectively. jst-ud.vn For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and multiplets for the protons on the pyrrolidinone ring and the phenyl group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For instance, in the analysis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, characteristic peaks for carbonyl carbons and methyl carbons were observed at 195.88 ppm and 28.81 ppm, respectively. jst-ud.vn

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. HMBC is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. jst-ud.vn

For determining stereochemistry, especially in chiral pyrrolidinones, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons that are close to each other, allowing for the determination of their relative spatial orientation. wordpress.com This is crucial for assigning the relative stereochemistry of substituents on the pyrrolidinone ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1,5-diphenyl-3-pyrroline-2-one Derivative jst-ud.vnnih.govThis table illustrates typical chemical shifts for a related pyrrolidinone structure. The exact values for this compound would differ but follow similar patterns.

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.11 - 8.34112.33 - 148.55
C5-H5.72 - 5.8860.79 - 62.17
C=O (Lactam)-162.65 - 165.21
C=O (Acetyl)-195.88
OCH₂ (Ethyl Ester)4.19 - 4.2161.45 - 61.78
CH₃ (Ethyl Ester)1.20 - 1.2114.07 - 14.17

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. jst-ud.vnnih.gov

HRMS provides a measured mass-to-charge ratio (m/z) that is precise to several decimal places. This allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. For example, in the analysis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, the protonated molecule [M+H]⁺ was calculated to have an m/z of 339.0981 and was found experimentally to be 339.0982. jst-ud.vn This close correlation confirms the molecular formula C₁₉H₁₆N₂O₆. This level of precision is invaluable for confirming the identity of newly synthesized compounds like this compound and its derivatives.

Table 2: Example of HRMS Data for Pyrrolidinone Derivatives jst-ud.vnnih.gov

Compound DerivativeFormulaIonCalculated m/zFound m/z
4-Ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-oneC₁₉H₁₆N₂O₆[M+H]⁺369.1087369.1081
4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-oneC₁₉H₁₆N₂O₆[M+H]⁺339.0981339.0982
4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dioneC₂₆H₂₃N₃O₅[M+H]⁺458.1716458.1716

Chromatographic Methods for Separation and Purification

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

A typical method for pyrrolidinone derivatives uses a reversed-phase (RP) C18 column. nih.govallmultidisciplinaryjournal.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govallmultidisciplinaryjournal.com The pH of the buffer and the gradient or isocratic elution profile are adjusted to achieve optimal separation. nih.gov

For instance, a method for a pyrrole (B145914) derivative used an isocratic mobile phase of Acetonitrile:Phosphate buffer (pH=3) in a 50:50 v/v ratio with a flow rate of 1.0 mL/min and UV detection at 225 nm. nih.gov Method validation is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govallmultidisciplinaryjournal.comnih.gov For chiral pyrrolidinones, specialized chiral stationary phases are used in HPLC to separate enantiomers and determine enantiomeric ratios (er) or enantiomeric excess (ee). acs.org

Table 3: Typical Parameters for RP-HPLC Method Development nih.govallmultidisciplinaryjournal.comresearchgate.net

ParameterTypical Conditions/Values
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and/or Methanol with an aqueous buffer (e.g., Phosphate)
ElutionIsocratic or Gradient
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis (e.g., 225 nm, 255 nm, 286 nm)
Column Temperature25 - 40 °C
Linearity (r²)>0.999
Precision (%RSD)<2%

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While many pyrrolidinone derivatives may not be sufficiently volatile for direct GC analysis, they can be analyzed after conversion to more volatile derivatives. researchgate.netnih.gov

The coupling of GC with a Mass Spectrometer (GC-MS) provides a highly sensitive and specific analytical method. researchgate.netnih.govsigmaaldrich.com In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. researchgate.net For certain applications, such as analyzing residual N-methyl-2-pyrrolidone (NMP) in polymer matrices, thermal desorption-GC/MS can be employed. sigmaaldrich.com This method showed good linearity with a correlation coefficient (r²) of 0.9998 and precision values below 5.3% RSD. sigmaaldrich.com

Crystallographic Analysis Methodologies for Pyrrolidinone Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural confirmation. acs.org

The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. wikipedia.org This crystal is then mounted and exposed to an intense beam of X-rays. The X-rays are diffracted by the crystal lattice into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. wikipedia.org

The absolute configuration of a chiral pyrrolidinone derivative, for example, was unambiguously confirmed by X-ray diffraction, providing definitive proof of the stereochemical outcome of an asymmetric synthesis. acs.org The resulting structural data, including atomic coordinates, is often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.orgacs.org

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that dictate the macroscopic properties of a material.

In a typical single-crystal XRD experiment, a high-quality crystal of the compound of interest is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. By analyzing this diffraction pattern, researchers can construct an electron density map of the molecule and subsequently build a detailed atomic model.

For a compound like this compound, an XRD analysis would reveal the conformation of the pyrrolidinone ring, the orientation of the ethylphenyl group relative to the lactam ring, and how individual molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. While data for the title compound is unavailable, studies on similar structures, such as certain cathinone (B1664624) derivatives, have demonstrated the power of XRD in revealing complex hydrogen bonding networks and π-π stacking, which are crucial for understanding the solid-state behavior of these molecules.

Hypothetical Crystallographic Data for this compound

The following table represents a hypothetical data set that would be generated from an X-ray diffraction study. This data is for illustrative purposes only, as no experimental data has been publicly reported for this specific compound.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₅NO
Formula Weight189.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1021.5
Z4
Calculated Density (g/cm³)1.230

Note: This table is a fictional representation to illustrate the type of data obtained from an X-ray diffraction experiment.

Co-crystallization Techniques with Biological Targets

Co-crystallization is a powerful technique in medicinal chemistry and materials science used to form a single crystalline material from two or more different molecules in a stoichiometric ratio. In the context of drug development, co-crystallization of a lead compound with its biological target (e.g., an enzyme or receptor) can provide a detailed, atomic-level snapshot of the binding interactions.

The process involves identifying conditions under which the compound and its target protein can crystallize together. The resulting co-crystal structure, determined via X-ray diffraction, can reveal the precise orientation of the compound within the target's binding site and identify the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are responsible for its biological activity. This information is instrumental for structure-based drug design, enabling chemists to rationally modify the compound to enhance its potency, selectivity, or other pharmacological properties.

For this compound, if a specific biological target were identified, co-crystallization studies would be a critical step in understanding its mechanism of action. By visualizing how the ethylphenyl and pyrrolidinone moieties fit into the binding pocket and which residues of the target they interact with, researchers could gain crucial insights for developing more effective analogues. Although no such co-crystallization studies have been reported for this specific compound, the methodology remains a vital tool in the broader field of pyrrolidinone research.

Emerging Applications and Material Science Perspectives of Pyrrolidinone Systems

Pyrrolidinones in Polymer Chemistry and Functional Materials

The ability of N-vinylpyrrolidone to polymerize into Poly-N-vinylpyrrolidone (PVP) is well-established, with PVP being a biocompatible and water-soluble polymer used extensively in pharmaceutical and biomedical fields. umich.edumdpi.com The introduction of substituents onto the pyrrolidinone ring or the N-phenyl group, as in 1-(3-Ethylphenyl)-2-pyrrolidinone, offers a strategy to tune the polymer's properties, moving towards more specialized functional materials.

The synthesis of well-defined substituted poly-N-vinylpyrrolidinones can be achieved through controlled/living radical polymerization methods, such as organostibine-mediated living radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govresearchgate.net These techniques allow for the creation of polymers with predictable molecular weights and low polydispersity indexes. researchgate.net

For a compound like this compound to be incorporated into a polymer, it would first need to be functionalized with a polymerizable group, typically a vinyl group, to create a monomer such as 1-ethenyl-3-ethylphenyl-2-pyrrolidinone. This monomer could then be polymerized. Research has demonstrated the synthesis of poly-N-vinylpyrrolidinones with chiral centers on the pyrrolidinone ring, starting from L-amino acids, indicating that the polymerization process can accommodate significant structural complexity on the lactam ring. researchgate.net

Conceptually, the polymerization of a vinyl-substituted N-(3-ethylphenyl)pyrrolidinone monomer could proceed as follows:

Monomer Synthesis: Introduction of a vinyl group, for instance at the nitrogen atom, to create a vinyl-lactam monomer.

Polymerization: Utilizing a controlled radical polymerization technique like RAFT. This has been successfully used to create novel amphiphilic polymer bottlebrushes from functionalized monomers. nih.gov The process involves a macro-chain transfer agent (macro-CTA) to control the growth of the polymer chains. nih.gov

The presence of the 3-ethylphenyl group would be expected to impart increased hydrophobicity to the resulting polymer compared to standard PVP.

Polyvinylpyrrolidone (B124986) (PVP) is a versatile polymer in drug delivery due to its hydrophilicity, biocompatibility, and ability to form various structures like microparticles, nanoparticles, hydrogels, and films. umich.edumdpi.com It can be used to create amphiphilic block copolymers that self-assemble into core-shell micelles in aqueous solutions, capable of encapsulating poorly water-soluble drugs. umich.eduacs.org

A polymer derived from this compound would possess a more hydrophobic character than unsubstituted PVP. This property could be harnessed in drug delivery systems in several ways:

Hydrophobic Drug Encapsulation: The hydrophobic domains formed by the ethylphenyl groups could create a suitable microenvironment for encapsulating hydrophobic drugs, potentially increasing their solubility and bioavailability. Amphiphilic copolymers based on N-vinyl-2-pyrrolidone have been shown to effectively load drugs like paclitaxel (B517696) and doxorubicin. acs.org

Controlled Release: The interaction between the hydrophobic polymer backbone and an encapsulated drug could modulate the drug's release profile. Studies with other substituted PVP systems have shown that it is possible to achieve sustained drug release. umich.edu For example, amphiphilic copolymers of N-vinyl-2-pyrrolidone and acrylic acid demonstrate a decreased drug release rate compared to standard PVP. acs.org

Micelle Formation: Amphiphilic polymers based on substituted vinylpyrrolidones can form micelles with particle sizes often in the range of 100-120 nm, a suitable size for nano-carrier systems in drug delivery. nih.gov

Pyrrolidinones as Ligands in Catalysis

The pyrrolidinone scaffold is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical industry. nih.govacs.org

While this compound is not inherently chiral, the pyrrolidinone framework is frequently modified to create potent chiral ligands. nih.gov C2-symmetrical 2,5-disubstituted pyrrolidines are prominent examples, used in both metal catalysis and organocatalysis. nih.gov The stereochemistry of the pyrrolidinone ring creates a defined chiral environment around a metal center, directing the stereochemical outcome of a reaction.

For a molecule like this compound to be used in this context, chirality would need to be introduced, for example, by placing substituents at the 3-, 4-, or 5-positions of the pyrrolidinone ring. Recent advances include the cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary α-chlorolactams, where a chiral ligand directs the enantioconvergent synthesis of amides with high enantioselectivity. arkat-usa.org This demonstrates that the lactam structure itself can be a key component of the reactive substrate in a stereoselective transformation. arkat-usa.org The N-aryl substituent, in this case, the 3-ethylphenyl group, can influence the electronic properties and steric environment of the catalytic center.

Pyrrolidinone-based polymers have been shown to be effective stabilizers for metallic nanoclusters used in catalysis. researchgate.net In one study, chiral substituted poly-N-vinylpyrrolidinones were used to stabilize bimetallic nanoclusters of palladium/gold (Pd/Au) and copper/gold (Cu/Au). researchgate.net These polymer-stabilized nanoclusters were active catalysts for asymmetric oxidation reactions. researchgate.net

Environmental Fate and Degradation Pathways (Mechanistic Focus)

The environmental persistence and degradation of synthetic compounds like N-aryl pyrrolidinones are of significant concern. While specific data on this compound is scarce, its degradation can be conceptually understood by examining the known pathways for related chemical structures, such as N-substituted amides and other lactams. researchgate.netnih.gov The primary degradation mechanisms are expected to be hydrolysis and photodegradation.

The core structure contains a cyclic amide (lactam) bond, which is the most likely initial point of attack.

Hydrolytic Degradation: The amide bond in the pyrrolidinone ring can be cleaved via hydrolysis. This reaction can be catalyzed by acid or base, although amides are generally stable, and forcing conditions may be required. umich.eduresearchgate.net Alkaline hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The cleavage of the C-N bond would open the ring to form the sodium salt of 4-amino-4-(3-ethylphenyl)butanoic acid. The rate of hydrolysis is influenced by steric and electronic factors; electron-withdrawing groups on the acyl moiety can increase the reaction rate. arkat-usa.org

Photodegradation: Aromatic compounds and lactams can undergo degradation upon exposure to sunlight. nih.gov For N-aryl pyrrolidinones, photodegradation could be initiated by the absorption of UV light by the phenyl ring. Studies on β-lactam antibiotics show that photolysis under simulated sunlight is a viable degradation route, with the primary transformation being the hydrolysis of the lactam ring. nih.gov For this compound, this could lead to the formation of various transformation products. Advanced oxidation processes, such as photocatalytic degradation using semiconductors like TiO2, can generate highly reactive species like hydroxyl radicals (•OH) that can attack both the aromatic ring and the alkyl side chain, leading to more complete mineralization. mdpi.comresearchgate.netnih.gov

The probable initial step in the environmental degradation of this compound is the hydrolytic cleavage of the lactam ring. Subsequent degradation would likely involve the breakdown of the resulting amino acid derivative and oxidation of the aromatic ring.

Photodegradation Mechanisms of Pyrrolidinone Compounds

Photodegradation involves the breakdown of chemical compounds by light. Studies on N-methyl-2-pyrrolidone (NMP) indicate that direct photolysis by sunlight is generally a slow process. However, the presence of photosensitizers and reactive oxygen species (ROS) in the environment can significantly accelerate its degradation.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), have been shown to be effective in degrading NMP. For instance, the photocatalytic degradation of NMP using titanium dioxide (TiO2) as a catalyst under UV irradiation leads to the opening of the pyrrolidinone ring. The proposed mechanism involves the initial oxidation of the N-methyl group and the carbon atoms adjacent to the nitrogen and carbonyl groups. This leads to a series of intermediates, including succinimide (B58015) derivatives, before eventual mineralization to carbon dioxide, water, and inorganic nitrogen compounds.

The photodegradation of this compound would likely proceed through similar initial steps involving the generation of radical species. The ethylphenyl group, however, introduces additional complexities. The aromatic ring is susceptible to attack by hydroxyl radicals, potentially leading to the formation of hydroxylated and other substituted aromatic intermediates. The ethyl group itself can also be a site of oxidation. The specific degradation pathway and the nature of the resulting photoproducts would depend on various factors, including the light wavelength, the presence of natural photosensitizers in the environment (like humic acids), and the availability of oxygen.

Biodegradation Studies in Environmental Contexts

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemical compounds. Extensive research has identified numerous bacterial strains capable of degrading NMP in various environments, including soil, activated sludge, and surface water.

The primary mechanism of NMP biodegradation involves the hydrolytic cleavage of the amide bond in the pyrrolidinone ring, which is often the initial and rate-limiting step. This is followed by further enzymatic reactions that break down the resulting linear molecule. For example, some bacteria utilize a pathway involving the opening of the lactam ring to form 4-(methylamino)butanoic acid, which is then further metabolized. Ultimately, the carbon and nitrogen from the NMP molecule are incorporated into the microbial biomass or released as carbon dioxide and ammonia.

Several genera of bacteria have been identified as effective NMP degraders. These include:

Bacterial GenusEnvironment of Isolation
PseudomonasActivated Sludge, River Water
RhodococcusActivated Sludge, Wetland Soil
ParacoccusActivated Sludge
AcinetobacterActivated Sludge
AlicycliphilusIndustrial Wastewater

For this compound, the biodegradation process would be significantly influenced by the N-aryl substituent. The ethylphenyl group may present steric hindrance to the enzymes responsible for the initial ring cleavage. Furthermore, the degradation of the aromatic ring itself is a complex process, often involving dioxygenase enzymes that incorporate molecular oxygen to break the aromatic structure. The presence of the ethyl group could also influence the regioselectivity of enzymatic attack. It is plausible that microorganisms capable of degrading aromatic hydrocarbons and related compounds would be involved in the breakdown of the ethylphenyl moiety, while other microbial populations might specialize in the degradation of the pyrrolidinone ring. The complete mineralization of this compound would likely require the synergistic action of a diverse microbial consortium.

Future Research Directions and Outlook for 1 3 Ethylphenyl 2 Pyrrolidinone Research

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research and development. These technologies can accelerate the discovery of new drug candidates by rapidly analyzing vast datasets of chemical compounds and their biological activities. nih.gov For pyrrolidinone research, AI and ML can be instrumental in several ways:

Predictive Modeling: AI models can be trained on existing data from diverse pyrrolidinone derivatives to predict the biological activities of novel, unsynthesized compounds like 1-(3-Ethylphenyl)-2-pyrrolidinone. helixr.com This involves creating Quantitative Structure-Activity Relationship (QSAR) models, where algorithms learn the relationship between a molecule's chemical structure and its biological function. youtube.com

Target Identification and Validation: Machine learning algorithms can analyze complex biological data to identify and validate new protein targets for which pyrrolidinone scaffolds might show high affinity and selectivity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrrolidinone-based molecules optimized for specific properties, such as enhanced potency against a particular biological target or improved pharmacological profiles. nih.gov

Toxicity Prediction: Advanced AI tools can forecast the potential toxicity of new compounds early in the discovery phase, reducing the likelihood of late-stage failures. helixr.com

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. chemistryjournals.net Future research on this compound and related compounds will prioritize the development of sustainable synthetic methods. Key strategies include:

Biocatalysis: Utilizing enzymes for chemical transformations can lead to highly selective reactions under mild conditions, reducing waste and energy consumption. A bio-based approach for synthesizing 2-pyrrolidone from glutamic acid has been explored, providing a potential green pathway. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and increase yields for the synthesis of pyrrolidine (B122466) derivatives compared to conventional heating methods. tandfonline.comchemistryjournals.net

Benign Solvents: Replacing hazardous solvents like N-methyl-2-pyrrolidone (NMP) with safer, bio-based alternatives such as N-butylpyrrolidinone (NBP) is a critical goal. researchgate.netacs.org Research into solvent-free reactions is also a promising avenue. researchgate.net

Catalyst Innovation: Developing transition-metal-free catalytic systems, such as those using N-heterocyclic carbenes (NHCs), can avoid the use of heavy metals and harsh oxidants. rsc.org Furthermore, new methods like the Smiles-Truce cascade offer metal-free, one-pot syntheses of functionalized pyrrolidinones from readily available starting materials. acs.org

Atom Economy: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, maximizing the incorporation of starting materials into the final structure and reducing waste. tandfonline.com

These green synthetic strategies not only reduce the environmental footprint but can also lead to more efficient and cost-effective production of pyrrolidinone-based compounds. chemistryjournals.net

Deepening Mechanistic Understanding of Biological Interactions

While many pyrrolidinone derivatives exhibit interesting biological activities, a detailed understanding of how they interact with their biological targets at a molecular level is often lacking. researchgate.net Future research must focus on elucidating these mechanisms for compounds like this compound. This involves:

Target Deconvolution: Identifying the specific enzymes, receptors, or other biomolecules that a compound interacts with to produce its biological effect.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the key interactions driving affinity and selectivity.

Molecular Docking and Simulation: Computational methods can model the binding of pyrrolidinone derivatives to their targets. For instance, computer-aided docking has been used to show how N-substituted pyrroles can bind to the gp41 protein of HIV-1, inhibiting viral entry. nih.gov These simulations can predict binding modes and energies, guiding the design of more potent analogs. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for example, by altering the ethyl group or substituting other positions on the phenyl ring—and evaluating the effect on biological activity. nih.gov This helps to map out which parts of the molecule are critical for its function. rsc.org

A deeper mechanistic understanding is crucial for optimizing lead compounds, improving their potency and selectivity, and minimizing off-target effects.

Design of Next-Generation Pyrrolidinone Scaffolds for Diverse Applications

The versatility of the pyrrolidinone ring makes it an ideal starting point for creating novel molecular architectures with diverse applications. nih.govnih.gov The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products. ontosight.ainih.govwikipedia.org Future design efforts for next-generation scaffolds based on this compound could explore:

Scaffold Hopping and Diversification: Developing synthetic methods that allow for easy modification and diversification of the core structure. acs.org This could involve creating libraries of related compounds with different substituents to screen for a wide range of biological activities, from antiviral and anticancer to neuroprotective agents. ontosight.ai

Hybrid Molecules: Combining the pyrrolidinone scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, linking pyrrolidinones to indole (B1671886) or imidazole (B134444) moieties has been explored to generate potent antifungal agents. nih.gov

Spirocyclic and Fused Systems: Constructing more complex, three-dimensional structures, such as spirooxindole pyrrolidines or fused pyrrolotriazinones, can lead to compounds with novel pharmacological profiles by exploring new areas of chemical space. nih.govnih.gov

Materials Science Applications: While the primary focus is often medicinal, pyrrolidinone derivatives can also serve as building blocks for new materials, organocatalysts, or as specialized solvents. nih.govmdpi.com

By pushing the boundaries of chemical synthesis, researchers can unlock the full potential of the pyrrolidinone scaffold, leading to the development of innovative therapeutics and functional materials.

Interactive Data Table: Future Research Approaches for Pyrrolidinone Derivatives

Research AreaKey ObjectiveMethodologies & TechnologiesPotential Outcome
AI & Machine Learning Accelerate discovery and optimize compound design.QSAR, Deep Learning, Generative Adversarial Networks (GANs), in silico toxicity prediction. nih.govhelixr.comyoutube.comRapid identification of potent drug candidates; reduced development time and cost.
Sustainable Synthesis Reduce environmental impact of chemical production.Biocatalysis, microwave-assisted synthesis, green solvents, metal-free catalysis, multicomponent reactions. chemistryjournals.netresearchgate.netrsc.orgacs.orgEco-friendly, efficient, and scalable manufacturing processes.
Mechanistic Studies Elucidate how compounds interact with biological targets.X-ray crystallography, molecular docking, SAR studies, target deconvolution. researchgate.netnih.govrsc.orgDesign of more potent and selective drugs with fewer side effects.
Next-Gen Scaffolds Create novel molecules with diverse applications.Scaffold hopping, hybrid molecule synthesis, combinatorial chemistry, synthesis of spirocyclic and fused systems. nih.govacs.orgnih.govNew therapeutics for various diseases; novel functional materials.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Ethylphenyl)-2-pyrrolidinone, and how can structural purity be verified?

Methodological Answer: A two-step synthesis is common for aryl-substituted pyrrolidinones. First, introduce the 3-ethylphenyl group via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) using 3-ethylphenylboronic acid and a 2-pyrrolidinone precursor. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity using 1^1H NMR (e.g., aromatic proton splitting patterns) and LC-MS to detect unreacted starting materials. Final purity (>95%) should be validated via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate logP (lipophilicity), dipole moment, and HOMO-LUMO gaps. Solubility in aqueous buffers can be estimated via COSMO-RS simulations. Validate predictions experimentally: measure logP via shake-flask method (octanol/water partition) and compare with computed values to refine force field parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in opioid receptor binding data for aryl-pyrrolidinone derivatives?

Methodological Answer: Discrepancies in receptor affinity (e.g., µ-opioid vs. κ-opioid selectivity) may arise from stereochemical variations or assay conditions. Conduct competitive binding assays using 3^3H-DAMGO (µ-selective) and 3^3H-U69593 (κ-selective) in HEK293 cells transfected with human receptors. Include negative controls (e.g., naloxone) and orthogonal assays (e.g., GTPγS binding) to confirm functional activity. Analyze data with GraphPad Prism using nonlinear regression for IC50_{50} determination .

Q. How can in vivo neuropharmacological effects of this compound be systematically evaluated?

Methodological Answer: Use a rodent model (e.g., Sprague-Dawley rats) to assess locomotor activity (open-field test) and pain modulation (tail-flick test). Administer the compound intraperitoneally (dose range: 1–50 mg/kg) and compare with positive controls (e.g., morphine for analgesia). Monitor plasma pharmacokinetics via LC-MS/MS at 0, 15, 30, 60, and 120 minutes post-dose. Brain penetration can be quantified using microdialysis coupled with mass spectrometry .

Q. What analytical techniques characterize thermal decomposition products of this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min, up to 600°C). Identify volatile decomposition products via GC-MS (e.g., ethylbenzene fragments, pyrrole derivatives). For non-volatile residues, use FTIR and X-ray photoelectron spectroscopy (XPS) to detect nitrogen oxides (NOx_x) and carbonaceous residues. Compare with toxicity profiles from analogous compounds (e.g., LD50_{50} data for 1-(4-dipropylaminobut-2-ynyl)-2-pyrrolidinone) .

Data Interpretation and Optimization

Q. How to optimize reaction yields for large-scale synthesis of this compound?

Methodological Answer: Use Design of Experiments (DoE) to optimize coupling reaction parameters: catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (toluene vs. DMF). Monitor reaction progress via in-situ FTIR to track carbonyl group stability. For scale-up (>100 g), implement continuous flow chemistry with immobilized palladium catalysts to minimize metal leaching and improve reproducibility .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Aryl-pyrrolidinones often form oils due to flexible pyrrolidinone rings. Use slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C. Add a seed crystal from a structurally similar compound (e.g., 1-(4-chlorophenyl)-2-pyrrolidinone). Confirm crystal structure via single-crystal X-ray diffraction (Mo-Kα radiation, 298 K) and refine with SHELXL-2018. Compare bond angles with DFT-optimized geometries to validate conformational stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer: Use fume hoods and nitrile gloves due to potential neurotoxicity (based on structural analogs like 1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone). Avoid skin contact (LD50_{50} >50 mg/kg in mice via intravenous route). Store under argon at –20°C to prevent oxidation. For spills, neutralize with activated carbon and dispose as hazardous waste (EPA Code U220) .

Comparative Studies

Q. How does the 3-ethylphenyl substituent influence bioactivity compared to other aryl groups (e.g., 4-chlorophenyl)?

Methodological Answer: Perform a SAR study using in vitro receptor binding assays (µ-, δ-, κ-opioid). The 3-ethyl group enhances lipophilicity (logP +0.5 vs. 4-chloro derivatives), potentially improving blood-brain barrier penetration. Test analogs in parallel via radioligand displacement assays. Use molecular docking (AutoDock Vina) to compare binding poses in opioid receptor crystal structures (PDB: 4DJH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.